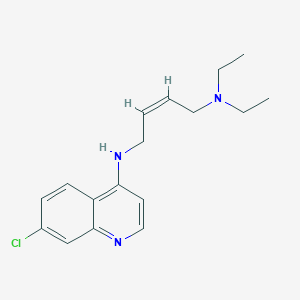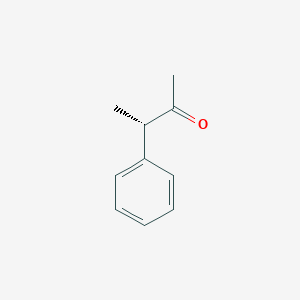
(3S)-3-Phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Phenylbutan-2-one: is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butan-2-one backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3S)-3-Phenylbutan-2-one is through aldol condensation. This involves the reaction of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetate. This reaction requires anhydrous conditions and is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale aldol condensation or Grignard reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-Phenylbutan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid or phenylacetic acid.
Reduction: (3S)-3-Phenylbutan-2-ol.
Substitution: Various substituted phenylbutanones depending on the substituent used.
Scientific Research Applications
Chemistry: (3S)-3-Phenylbutan-2-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It can act as a substrate for enzymes involved in oxidation and reduction processes, providing insights into enzyme specificity and activity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it suitable for use in various consumer products.
Mechanism of Action
The mechanism of action of (3S)-3-Phenylbutan-2-one involves its interaction with specific molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions are well-studied and provide valuable information about the reactivity of this compound.
Comparison with Similar Compounds
(3R)-3-Phenylbutan-2-one: The enantiomer of (3S)-3-Phenylbutan-2-one, which has similar chemical properties but different biological activity.
Phenylacetone: A structurally similar compound with a phenyl group attached to a different carbon atom.
Benzylacetone: Another related compound with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
23406-52-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3S)-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 |
InChI Key |
CVWMNAWLNRRPOL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


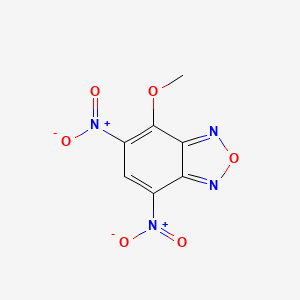
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
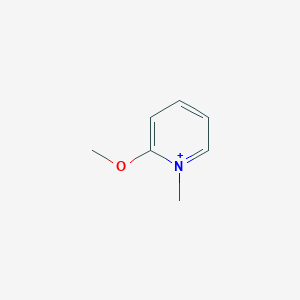

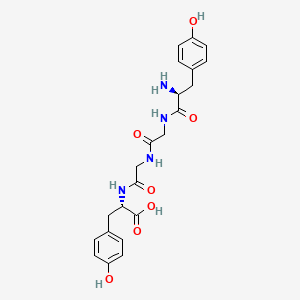
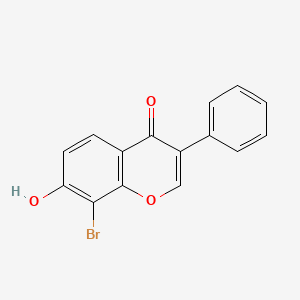

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

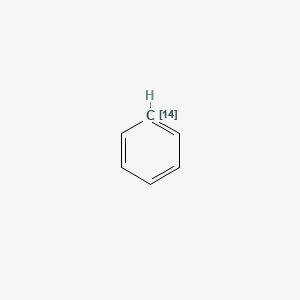
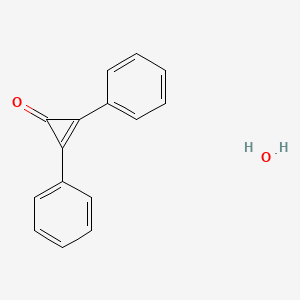
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)

